molecular formula C13H19BrN4O B13702280 N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide

N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide

Katalognummer: B13702280
Molekulargewicht: 327.22 g/mol
InChI-Schlüssel: GVAAUOGBCMHPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide typically involves the following steps:

    Bromination: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

    Amidation: The brominated pyridine is then reacted with 3-(4-methyl-1-piperazinyl)propanamide under suitable conditions, such as the presence of a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridine derivatives, while oxidation or reduction could lead to different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potentially as a precursor to pharmaceutical compounds with therapeutic properties.

    Industry: In the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chloro-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide
  • N-(4-Fluoro-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide
  • N-(4-Iodo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide

Uniqueness

N-(4-Bromo-2-pyridyl)-3-(4-methyl-1-piperazinyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can make it a valuable intermediate in the synthesis of specific derivatives that are not easily accessible through other routes.

Eigenschaften

Molekularformel

C13H19BrN4O

Molekulargewicht

327.22 g/mol

IUPAC-Name

N-(4-bromopyridin-2-yl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C13H19BrN4O/c1-17-6-8-18(9-7-17)5-3-13(19)16-12-10-11(14)2-4-15-12/h2,4,10H,3,5-9H2,1H3,(H,15,16,19)

InChI-Schlüssel

GVAAUOGBCMHPIY-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCC(=O)NC2=NC=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.